2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine
Overview
Description
2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H33N4P and its molecular weight is 312.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Arylmethylidenefuranones Synthesis
Arylmethylidenefuranones, which share structural motifs with 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, engage in reactions with various nucleophiles. These reactions are influenced by the structure of the reagents, the nucleophilic agent's strength, and the reaction conditions. Such processes yield a wide array of compounds including amides, pyrrolones, and heterocyclic compounds, demonstrating the versatility of these molecules in organic synthesis (Kamneva, Anis’kova, & Egorova, 2018).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the molecule's structure, is extensively used in medicinal chemistry to develop treatments for human diseases. This is due to its ability to explore the pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine derivatives, including pyrrolizines and prolinol, are highlighted for their selectivity towards biological targets, showcasing the scaffold's significance in the design of novel biologically active compounds (Li Petri et al., 2021).
Heterocyclic Aromatic Amines in Food Safety
Heterocyclic aromatic amines (HAAs), akin to components of the molecule , are formed during the thermal processing of meat and pose carcinogenic risks. Research focuses on analyzing, forming, and mitigating HAAs to enhance food safety, from processing techniques to dietary intake. This comprehensive review on HAAs underscores the importance of understanding their formation, metabolism, and potential health impacts, contributing to the development of strategies for reducing exposure and associated risks (Chen et al., 2020).
Biogenic Amines in Fish
Biogenic amines, including histamine and cadaverine, significant in fish safety and spoilage, share structural similarities with the molecule. Their formation and role in intoxication, spoilage, and the potential for nitrosamine formation during fish storage and processing highlight the importance of controlling biogenic amine levels in food products to ensure safety and quality (Bulushi et al., 2009).
Biogenic Amines Catabolism in Pseudomonas Species
Pseudomonas species' ability to degrade biogenic amines, including those structurally related to this compound, provides insights into microbial pathways for amine degradation. This research is vital for developing biotechnological applications aimed at eliminating amines from various environments, showcasing the intersection of microbiology and environmental science in addressing amine-related challenges (Luengo & Olivera, 2020).
Safety and Hazards
The compound is classified as corrosive, with safety phrases S26, S36/37/39, and S45 . This indicates that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, wear suitable protective clothing, gloves and eye/face protection, and in case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) .
Mechanism of Action
Target of Action
It’s worth noting that the identification of protein targets is a crucial step in understanding the pharmacological application of new bioactive compounds .
Mode of Action
The mode of action of a compound is typically determined by studying its interaction with its protein targets .
Biochemical Pathways
The identification of protein targets can provide insights into the affected biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The identification of protein targets can provide insights into the molecular and cellular effects of a compound’s action .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of a compound .
It’s important to note that the identification of protein targets and the study of their interaction with a compound is a crucial step in understanding its mechanism of action .
Biochemical Analysis
Biochemical Properties
It has been reported that BTPP can decrease postprandial glucose after sucrose intake . This suggests that BTPP might inhibit α-amylase, α-glucosidase, and sodium-glucose transporters activity resulting in block of carbohydrate absorption causing decreased postprandial blood glucose .
Cellular Effects
In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of BTPP within cancer-cell mitochondria . Under light irradiation, BTPP exhibited robust photo-induced therapeutic effects in both cell lines .
Molecular Mechanism
It has been suggested that BTPP might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that BTPP can be used as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution and polymerization reactions .
Metabolic Pathways
It has been suggested that BTPP might be involved in the metabolism of certain plant-derived complex carbohydrates .
Subcellular Localization
In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of BTPP within cancer-cell mitochondria . This suggests that BTPP might be targeted to mitochondria in cells .
Properties
IUPAC Name |
tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUIRUAPVSSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397408 | |
Record name | BTPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161118-67-8 | |
Record name | BTPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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